molecular formula C16H14N2OS3 B2560787 2-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide CAS No. 896364-52-6

2-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2560787
CAS No.: 896364-52-6
M. Wt: 346.48
InChI Key: OPVHPPGIZUQBCG-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an ethylthio group and a thiazolyl-thiophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring followed by the introduction of the thiophenyl group. The ethylthio group is then added via a nucleophilic substitution reaction. The final step involves the formation of the benzamide linkage through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide or thiazole rings.

Scientific Research Applications

2-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
  • 2-(ethylthio)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
  • 2-(ethylthio)-N-(4-(thiophen-2-yl)oxazol-2-yl)benzamide

Uniqueness

2-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylthio group and the thiazolyl-thiophenyl moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-ethylsulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS3/c1-2-20-13-7-4-3-6-11(13)15(19)18-16-17-12(10-22-16)14-8-5-9-21-14/h3-10H,2H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVHPPGIZUQBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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